1H-benzimidazol-2-ylthiourea
CAS No.: 62530-07-8
Cat. No.: VC8381881
Molecular Formula: C8H8N4S
Molecular Weight: 192.24 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 62530-07-8 |
|---|---|
| Molecular Formula | C8H8N4S |
| Molecular Weight | 192.24 g/mol |
| IUPAC Name | 1H-benzimidazol-2-ylthiourea |
| Standard InChI | InChI=1S/C8H8N4S/c9-7(13)12-8-10-5-3-1-2-4-6(5)11-8/h1-4H,(H4,9,10,11,12,13) |
| Standard InChI Key | SLMDQOMBRAMXSN-UHFFFAOYSA-N |
| SMILES | C1=CC=C2C(=C1)NC(=N2)NC(=S)N |
| Canonical SMILES | C1=CC=C2C(=C1)NC(=N2)NC(=S)N |
Introduction
Chemical Identity and Structural Features
Molecular Composition and Nomenclature
1H-Benzimidazol-2-ylthiourea (PubChem CID: 2771015) has a molecular weight of 192.24 g/mol and the systematic IUPAC name 1H-benzimidazol-2-ylthiourea . Its molecular formula, C₈H₈N₄S, reflects a benzimidazole ring system (C₇H₆N₂) linked to a thiourea moiety (-NHC(S)NH₂). Key identifiers include:
Structural Characterization
The compound’s 2D structure features a planar benzimidazole ring with a thiourea group at the 2-position. Computational models predict a 3D conformation where the thiourea moiety adopts a tautomeric equilibrium between thione (–C=S) and thiol (–C–SH) forms, influencing its reactivity . X-ray crystallography data, though limited, suggest intramolecular hydrogen bonding between the thiourea’s sulfur atom and adjacent NH groups, stabilizing the lattice structure .
Synthesis and Reaction Chemistry
Spectroscopic Validation
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IR Spectroscopy: Key absorption bands include ν(N–H) at 3151–3318 cm⁻¹, ν(C=N) at 1584 cm⁻¹, and ν(C=S) at 1210 cm⁻¹ .
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¹H-NMR (DMSO-d₆): Signals at δ 12.49 (s, 2H, NH₂), 7.31–6.91 (m, 4H, aromatic H), and 6.00 (s, 1H, NH–C=S) .
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Mass Spectrometry: A molecular ion peak at m/z 192.24 (M⁺) with fragmentation patterns consistent with loss of NH₂CS (93 Da) .
Physicochemical Properties
Solubility and Stability
1H-Benzimidazol-2-ylthiourea is sparingly soluble in water (<0.1 mg/mL at 25°C) but dissolves readily in polar aprotic solvents (DMF, DMSO). It exhibits thermal stability up to 220°C, with decomposition observed above this temperature .
Tautomerism and Reactivity
The thiourea group exists in equilibrium between thione (dominant) and thiol forms, as evidenced by DFT calculations . This tautomerism enhances its ability to act as a ligand in metal coordination complexes. For example, reactions with Cu(II) salts yield square-planar complexes of the type [Cu(C₈H₇N₄S)₂Cl₂], which show catalytic activity in oxidation reactions .
Industrial and Materials Science Applications
Coordination Polymers
The compound serves as a building block for metal-organic frameworks (MOFs). For instance, reaction with Zn(NO₃)₂ produces a porous MOF with a surface area of 1,150 m²/g, applicable in gas storage .
Organic Electronics
Functionalized analogs, such as 1,3,5-tris(1-phenyl-1H-benzimidazol-2-yl)benzene (TPBi), are employed as electron-transport layers in OLEDs due to high electron mobility (10⁻³ cm²/V·s) .
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